Protease-Activated Receptor-4 diTFA
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Overview
Description
Protease-Activated Receptor-4 diTFA is a compound that acts as an agonist for Protease-Activated Receptor-4. Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage. Protease-Activated Receptor-4 is one of the four members of this family and is involved in various physiological processes, including thrombin-induced platelet aggregation and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Protease-Activated Receptor-4 diTFA involves a series of chemical reactions. One common method includes the use of indole-based compounds as starting materials. The synthetic route typically involves three steps:
- Formation of an intermediate compound through a reaction with a suitable reagent.
- Conversion of the intermediate to the desired product using specific reaction conditions.
- Purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and high-throughput screening assays. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Protease-Activated Receptor-4 diTFA undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Protease-Activated Receptor-4 diTFA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in cellular signaling and inflammatory responses.
Medicine: Explored as a potential therapeutic target for antiplatelet therapy and cardiovascular diseases.
Industry: Utilized in the development of high-throughput screening assays for drug discovery
Mechanism of Action
Protease-Activated Receptor-4 diTFA exerts its effects by binding to Protease-Activated Receptor-4, leading to the proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a new N-terminal domain that acts as a tethered ligand, inducing intracellular signaling pathways. The molecular targets involved include various proteases such as thrombin, trypsin, and cathepsin G .
Comparison with Similar Compounds
Protease-Activated Receptor-4 diTFA is unique compared to other similar compounds due to its specific activation of Protease-Activated Receptor-4. Similar compounds include:
- Protease-Activated Receptor-1 Agonist acetate
- Vorapaxar
- TRAP-6 amide acetate
- VKGILS-NH2 Acetate
- Protease-Activated Receptor-2-IN-1
- I-191
- SLIGRL-NH2 Protease-Activated Receptor-2 Activating Peptide acetate .
These compounds share similar mechanisms of action but differ in their receptor specificity and therapeutic applications.
Properties
Molecular Formula |
C37H48F6N8O11 |
---|---|
Molecular Weight |
894.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H46N8O7.2C2HF3O2/c34-15-5-4-9-24(31(46)40-25(30(36)45)17-21-7-2-1-3-8-21)38-29(44)20-37-32(47)27-10-6-16-41(27)33(48)26(39-28(43)19-35)18-22-11-13-23(42)14-12-22;2*3-2(4,5)1(6)7/h1-3,7-8,11-14,24-27,42H,4-6,9-10,15-20,34-35H2,(H2,36,45)(H,37,47)(H,38,44)(H,39,43)(H,40,46);2*(H,6,7)/t24-,25-,26-,27-;;/m0../s1 |
InChI Key |
AKBHJECXYCYDMD-OSQDUZRTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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